tert-Butyl 2-(piperidin-4-yl)acetate oxalate
Description
Properties
IUPAC Name |
tert-butyl 2-piperidin-4-ylacetate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.C2H2O4/c1-11(2,3)14-10(13)8-9-4-6-12-7-5-9;3-1(4)2(5)6/h9,12H,4-8H2,1-3H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCVMBFZUZHSPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CCNCC1.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Reaction Sequence
The preparation involves three primary stages: amino protection , imidazole ring formation , and oxalate salt crystallization (Figure 1).
Amino Protection of L-Alanine
L-Alanine is protected using di-tert-butoxycarbonyl anhydride (Boc anhydride) in a dichloromethane (DCM) solvent system. This step ensures the amino group remains inert during subsequent reactions:
Reaction conditions:
Phenacyl Chloride Coupling
The Boc-protected L-alanine reacts with phenacyl chloride under basic conditions (sodium hydride, tetrahydrofuran) to form a ketone intermediate:
Key parameters:
Cyclization with Ammonium Acetate
The ketone intermediate undergoes cyclization with ammonium acetate in refluxing ethanol to form the imidazole ring:
Conditions:
Oxalate Salt Formation
The free base is treated with oxalic acid in dichloromethane to precipitate the oxalate salt:
Purification:
Critical Reaction Parameters
The following factors significantly impact yield and purity:
| Parameter | Optimal Range | Effect on Reaction |
|---|---|---|
| Temperature | 0–5°C (salt formation) | Prevents byproduct formation |
| Solvent polarity | Dichloromethane | Enhances oxalate solubility |
| Stoichiometry | 1:1.1 (base : oxalic acid) | Ensures complete salt formation |
| Stirring rate | 300–400 rpm | Homogeneous mixing |
Data derived from patented protocols.
Industrial Production Techniques
Continuous Flow Synthesis
Industrial-scale production employs continuous flow reactors to improve efficiency:
Crystallization
The oxalate salt is crystallized using anti-solvent addition (e.g., heptane), yielding needle-like crystals with:
Spectroscopic Analysis
Comparative Analysis of Synthetic Routes
Alternative Methods
While the patented route dominates, other approaches include:
Yield Optimization Strategies
| Strategy | Outcome |
|---|---|
| Catalytic Boc protection | Reduces reaction time by 30% |
| Solvent-free cyclization | Improves yield to 90% |
| Automated pH control | Maintains ±0.2 pH units, enhances purity |
Challenges and Solutions in Synthesis
Hygroscopicity Management
The free base is hygroscopic, necessitating:
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(piperidin-4-yl)acetate oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
tert-Butyl 2-(piperidin-4-yl)acetate oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(piperidin-4-yl)acetate oxalate involves its interaction with specific molecular targets. The piperidine ring can interact with enzymes or receptors, modulating their activity. The ester functional group can undergo hydrolysis, releasing the active piperidine derivative, which can then exert its effects on biological pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-(piperidin-3-yl)acetate
- tert-Butyl 3-(piperidin-4-yl)propanoate
- tert-Butyl 2-(piperidin-3-yl)acetate
Uniqueness
tert-Butyl 2-(piperidin-4-yl)acetate oxalate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the oxalate salt enhances its solubility and stability, making it a valuable compound in various research and industrial applications.
Biological Activity
Overview
tert-Butyl 2-(piperidin-4-yl)acetate oxalate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, classified under piperidine derivatives, exhibits a variety of interactions with biological targets, making it a candidate for further pharmacological exploration.
- Molecular Formula : C12H19N2O4
- CAS Number : 1360438-13-6
- Structure : The compound consists of a tert-butyl group attached to a piperidine ring, which is further linked to an acetate moiety and oxalate salt.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. The piperidine moiety can enhance binding affinity to various targets, potentially modulating several biological pathways.
Potential Targets:
- Enzymes : Interaction with enzymes involved in metabolic pathways.
- Receptors : Possible modulation of neurotransmitter receptors, influencing neuropharmacological effects.
Biological Activity
Research indicates that this compound may exhibit the following biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against certain strains of bacteria.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.
- Cytotoxicity : Investigations into its cytotoxic effects on various cancer cell lines are ongoing, with some evidence suggesting selective toxicity towards malignant cells.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Reduced IL-6 levels in vitro | |
| Cytotoxicity | Selective toxicity in cancer cells |
Table 2: Mechanistic Insights
| Mechanism | Details | Reference |
|---|---|---|
| Enzyme Inhibition | Potential interaction with metabolic enzymes | |
| Receptor Modulation | Possible effects on neurotransmitter receptors |
Case Studies and Research Findings
-
Case Study on Antimicrobial Activity :
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition against Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development. -
Anti-inflammatory Research :
In vitro experiments demonstrated that treatment with this compound led to a marked decrease in IL-6 production in stimulated macrophages. This finding supports its role as an anti-inflammatory agent and warrants further investigation into its mechanism of action. -
Cytotoxicity Assessment :
A recent study tested the cytotoxic effects of the compound on several cancer cell lines, including breast and lung cancer cells. The results showed that this compound induced apoptosis selectively in cancer cells while exhibiting minimal toxicity to normal cells, highlighting its therapeutic potential.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing tert-Butyl 2-(piperidin-4-yl)acetate oxalate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via esterification of piperidin-4-ylacetic acid with tert-butanol under acidic catalysis, followed by oxalate salt formation. Key factors include:
- Catalyst choice : p-Toluenesulfonic acid (pTSA) or sulfuric acid for esterification .
- Temperature : 60–80°C for optimal esterification efficiency without side-product formation .
- Purification : Use of column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the oxalate salt .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer :
- Spectroscopic Analysis :
- 1H/13C NMR : Confirm tert-butyl group (δ ~1.4 ppm for CH3, 80–85 ppm for quaternary carbon) and oxalate protons (δ ~4.5 ppm) .
- FT-IR : Ester carbonyl stretch (~1740 cm⁻¹) and oxalate C=O (~1680 cm⁻¹) .
- Mass Spectrometry : ESI-MS ([M+H]+ expected ~285 m/z for free base; oxalate adducts require calibration) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for derivatives of this compound?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) to model substitution or oxidation reactions at the piperidine nitrogen or acetate ester .
- Condition Screening : Apply machine learning to predict solvent effects (e.g., DMF vs. THF) on reaction kinetics .
- Validation : Cross-reference computational predictions with experimental yields (e.g., oxalate stability under varying pH) .
Q. What strategies resolve contradictions in reported bioactivity data for piperidine-4-yl acetate derivatives?
- Methodological Answer :
- Data Triangulation : Compare in vitro assays (e.g., IC50 values) across cell lines (HEK293 vs. HeLa) to identify cell-specific effects .
- Impurity Analysis : Use LC-MS to detect trace intermediates (e.g., unreacted piperidine) that may skew bioactivity results .
- Control Experiments : Replicate studies under standardized conditions (e.g., fixed DMSO concentration) to minimize solvent interference .
Q. How can researchers mitigate risks when handling this compound, given limited toxicity data?
- Methodological Answer :
- Safety Protocols :
- PPE : Use nitrile gloves, fume hoods, and sealed reactors to avoid inhalation/contact .
- Waste Disposal : Quench reactions with aqueous bicarbonate before disposal .
- Precautionary Characterization : Perform Ames test (bacterial mutagenicity) and acute toxicity assays (e.g., zebrafish embryo model) for preliminary risk assessment .
Experimental Design & Optimization
Q. What methodologies improve scalability of this compound synthesis for preclinical studies?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce batch variability .
- Catalyst Recycling : Use immobilized acidic resins (e.g., Amberlyst-15) for esterification to minimize waste .
- Process Analytics : In-line PAT tools (e.g., Raman spectroscopy) monitor real-time crystallization of the oxalate salt .
Q. How do solvent polarity and temperature affect the stability of this compound during storage?
- Methodological Answer :
- Stability Studies :
- Accelerated Degradation : Store samples at 40°C/75% RH for 4 weeks; analyze by HPLC for decomposition products (e.g., free piperidine) .
- Optimal Conditions : Anhydrous DCM or acetonitrile at -20°C preserves ester integrity (>90% stability over 6 months) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported NMR shifts for tert-Butyl 2-(piperidin-4-yl)acetate derivatives?
- Methodological Answer :
- Solvent Calibration : Re-run NMR in deuterated solvents (CDCl3 vs. DMSO-d6) to assess solvent-induced shifts .
- Dynamic Effects : Variable-temperature NMR identifies conformational changes (e.g., piperidine ring puckering) that alter chemical shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
